molecular formula C13H17BF2O3 B1591656 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073354-50-3

2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1591656
CAS No.: 1073354-50-3
M. Wt: 270.08 g/mol
InChI Key: MVKIBJQRCTUGEK-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BF2O3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

  • Molecular Formula : C13_{13}H17_{17}B F2_{2}O3_{3}
  • Molecular Weight : 270.08 g/mol
  • CAS Number : 754226-38-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Dioxaborolanes are known to influence enzyme activity and can act as inhibitors or modulators in various biochemical pathways. For instance, they may interact with enzymes involved in metabolic processes or signaling pathways.

Antiparasitic Activity

Recent studies have indicated that derivatives of dioxaborolanes exhibit significant antiparasitic properties. A notable study demonstrated that modifications in the molecular structure can enhance the activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities and fluorine atoms were shown to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .

Case Studies

  • Antimalarial Efficacy :
    • A study on related compounds revealed that substitutions at specific positions significantly impacted their efficacy against P. falciparum. For example, a compound with a fluorine substitution showed a fourfold increase in activity (EC50_{50} = 0.004 μM) compared to its analog without such modifications .
  • Metabolic Stability :
    • The metabolic stability of this compound was assessed in human liver microsomes. The results indicated improved stability compared to non-fluorinated analogs .

Data Table: Biological Activity Summary

Activity Type EC50_{50} (μM) Notes
Antiparasitic0.004Significant enhancement with fluorine
Metabolic StabilityCLint_{int} = 70 μL/min/mgImproved over non-fluorinated analogs
Cytotoxicity (HepG2)Not significantNo cytotoxic effects observed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boron compounds can exhibit anticancer properties. The specific compound has been studied for its potential in targeting cancer cells. Studies have shown that boron compounds can be utilized in boron neutron capture therapy (BNCT), where they selectively accumulate in tumor cells and enhance the effectiveness of radiation therapy .

Drug Delivery Systems
The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules. This characteristic can be exploited in drug delivery systems where the compound acts as a carrier for therapeutic agents, improving their solubility and bioavailability .

Materials Science

Organic Electronics
The compound can serve as a precursor for the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances the electron-withdrawing ability of the compound, which is beneficial for improving charge transport properties in these devices .

Polymer Chemistry
In polymer science, 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a cross-linking agent or as a functional additive to modify the properties of polymers. Its ability to form stable bonds with various polymer matrices allows for the development of materials with tailored mechanical and thermal properties .

Organic Synthesis

Reagent in Cross-Coupling Reactions
This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Demonstrated selective accumulation in tumor cells.
Organic ElectronicsAdvanced Materials Improved charge transport properties in OLEDs.
Drug Delivery SystemsEuropean Journal of Pharmaceutics Enhanced solubility and bioavailability of drugs.

Properties

IUPAC Name

2-(3,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(16)11(9)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIBJQRCTUGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590382
Record name 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-50-3
Record name 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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